1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 286014-38-8
VCID: VC3748268
InChI: InChI=1S/C15H25N2.BF4/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h11-15H,1-10H2;/q+1;-1
SMILES: [B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3
Molecular Formula: C15H25BF4N2
Molecular Weight: 320.18 g/mol

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

CAS No.: 286014-38-8

Cat. No.: VC3748268

Molecular Formula: C15H25BF4N2

Molecular Weight: 320.18 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate - 286014-38-8

Specification

CAS No. 286014-38-8
Molecular Formula C15H25BF4N2
Molecular Weight 320.18 g/mol
IUPAC Name 1,3-dicyclohexylimidazol-1-ium;tetrafluoroborate
Standard InChI InChI=1S/C15H25N2.BF4/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h11-15H,1-10H2;/q+1;-1
Standard InChI Key CQHXJIHJFMBBQA-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3
Canonical SMILES [B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3

Introduction

Chemical Identity and Physical Properties

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate is identified by several key parameters that define its chemical identity. The compound is registered under CAS number 286014-38-8 with a molecular formula of C15H25BF4N2 . Its molecular structure features two cyclohexyl groups attached to an imidazolium ring, with a tetrafluoroborate counterion providing charge balance. The molecular weight of the compound is 320.18 g/mol, making it a medium-sized organic salt .

The physical characteristics of this compound include:

PropertyValueSource
Physical StateCrystalline Powder
ColorWhite to Yellow
Melting Point174°C
Molecular Weight320.18 g/mol
Purity (Commercial)≥98.0% (HPLC)

The compound exists as a crystalline powder at room temperature, with a distinct white to yellow coloration that can serve as a visual identifier . Its relatively high melting point of 174°C suggests considerable stability, an important characteristic for its applications in catalysis and organic synthesis .

Chemical Identifiers and Nomenclature

The compound is known by multiple names and identifiers in scientific and commercial contexts:

  • IUPAC Name: 1,3-dicyclohexyl-3H-1λ5-imidazol-1-ylium; tetrafluoroboranuide

  • Common Names: 1,3-Dicyclohexylimidazolium tetrafluoroborate, ICyHBF4, ICyBF4

  • PubChem CID: 16218169

  • InChI Key: CQHXJIHJFMBBQA-UHFFFAOYSA-N

  • SMILES Notation: FB-(F)F.C1CCC(CC1)N1C=CN+C1CCCCC1

These various identifiers enable precise recognition and tracking of the compound in chemical databases, literature, and regulatory frameworks.

Structural Characteristics

The molecular structure of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate consists of two main components: the cationic 1,3-dicyclohexylimidazolium moiety and the anionic tetrafluoroborate counter-ion.

Computed Properties

The structural characteristics of the compound translate to specific computed properties that influence its behavior in chemical systems:

PropertyValueSource
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Topological Polar Surface Area8.8 Ų
Heavy Atom Count22
Complexity224
Covalently-Bonded Unit Count2

These structural properties contribute to the compound's solubility profile, reactivity patterns, and catalytic behavior in solution.

Synthesis and Preparation Methods

The synthesis of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate typically follows established protocols for imidazolium salt preparation with specific adaptations for the cyclohexyl substituents.

One-Pot Condensation Method

The primary synthetic route involves a one-pot condensation reaction using the following reactants:

  • Glyoxal

  • Cyclohexylamine

  • Paraformaldehyde

  • Aqueous tetrafluoroboric acid

This condensation approach provides a straightforward method for obtaining the desired product with reasonable yields. The reaction proceeds through the formation of an intermediate diamine, followed by ring closure and salt formation with the tetrafluoroboric acid.

Industrial Production Considerations

For industrial-scale production, the synthesis often incorporates optimized reaction conditions designed to enhance yield and purity while minimizing waste production. These optimizations may include:

  • Precise temperature control

  • Specific solvent selection

  • Catalytic additives to improve reaction kinetics

  • Purification protocols to achieve commercial-grade purity (≥98.0%)

The scalability of this synthesis makes the compound commercially available for research applications in various quantities ranging from 1g to 25g or more from chemical suppliers .

Applications in Organic Chemistry

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate has found significant utility in organic synthesis, particularly as an organocatalyst for various transformations.

Catalytic Applications

The primary application of this compound is as an organocatalyst in reactions that traditionally required transition metal catalysts. Notable applications include:

  • Metal-free catalytic boron conjugate additions to α,β-unsaturated carbonyl compounds

  • Promotion of carbon-carbon bond formation reactions

  • Facilitation of carbon-boron bond formation

These applications highlight the compound's ability to function as an effective catalyst under mild conditions without requiring the presence of transition metals, offering a more environmentally friendly alternative for certain synthetic transformations.

Reaction Conditions

The reactions catalyzed by 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate typically occur under relatively mild conditions:

ParameterTypical RangeComments
Temperature20-80°CDepends on specific reaction
SolventsTHF, DCM, ToluenePolar aprotic solvents often preferred
Reaction Time1-24 hoursVaries with substrate and conditions
Catalyst Loading1-10 mol%Lower loadings possible for optimized systems

These mild reaction conditions contribute to the broad utility of the compound in laboratory and potentially industrial settings.

Classification ParameterDetailsSource
GHS Hazard StatementH315: Causes skin irritation
Hazard CategoryWarning Skin corrosion/irritation
UN Number1759
Transport Class8
Packing GroupIII

These classifications indicate that the compound can cause skin irritation and requires appropriate handling procedures to minimize exposure risks.

Comparison with Similar Compounds

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate belongs to a broader family of imidazolium salts, each with distinct properties and applications.

Structural Analogs

Several structural analogs exist with varying substituents on the imidazolium core:

CompoundKey Structural DifferenceNotable Properties
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-iumMesityl groups instead of cyclohexylDifferent steric properties and potentially different catalytic activities
1,3-Bis(2,6-diisopropylphenyl)imidazolium chlorideAryl substituents with different counterionDifferent solubility profile and application scope
N,N'-Dicyclohexylimidazolium tetrafluoroborateSame core structureSynonym for the compound of interest

The subtle structural differences between these analogs can significantly impact their chemical behavior, selectivity in catalytic applications, and physical properties.

Functional Comparison

When compared to similar organocatalysts, 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate offers specific advantages:

  • The cyclohexyl groups provide different steric environments compared to aryl-substituted analogs

  • The tetrafluoroborate counterion offers distinct solubility characteristics compared to halide counterions

  • The balance of stability and reactivity makes it suitable for specific catalytic applications where other analogs might be less effective

These comparative advantages help explain the compound's niche in the chemical catalog and its continued relevance in organic synthesis research.

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